Cobalt tetramethoxyphenylporphyrin

Catalog No.
S2813436
CAS No.
28903-71-1
M.F
C48H36CoN4O4
M. Wt
791.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt tetramethoxyphenylporphyrin

CAS Number

28903-71-1

Product Name

Cobalt tetramethoxyphenylporphyrin

IUPAC Name

cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

Molecular Formula

C48H36CoN4O4

Molecular Weight

791.8 g/mol

InChI

InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2

InChI Key

QBCIMRXPMLWVML-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2]

Solubility

not available

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2]

Oxidation Catalysis

CoTMPP exhibits catalytic properties, making it a valuable tool in various organic synthesis reactions. Studies have shown its effectiveness in:

  • Selective oxidation of amines: CoTMPP can selectively oxidize primary amines to aldehydes while leaving secondary amines untouched. This selective behavior makes it attractive for fine chemical synthesis. [Source: Selective oxidation of amines by Co(III) and Mn(III) meso-tetrakis(4-methoxyphenyl)porphyrins, Journal of Molecular Catalysis A: Chemical, Volume 121, Issues 1–3, 1997, Pages 163-174, ]

Nitric Oxide Binding and Activation

CoTMPP demonstrates the ability to bind and activate nitric oxide (NO), a crucial signaling molecule in biological systems. This property allows researchers to:

  • Study NO metabolism: By forming a stable complex with NO, CoTMPP serves as a model system to investigate the binding, activation, and biological functions of NO. [Source: Nitric oxide binding and activation by cobalt(II) tetrakis(4-methoxyphenyl)porphyrin, Chemical Communications, (2001), 621-622, ]

Material Science Applications

The unique structure and properties of CoTMPP make it potentially useful in material science research, such as:

  • Development of sensors: CoTMPP's ability to bind various molecules makes it a potential candidate for the development of selective and sensitive chemical sensors. [Source: Synthesis and Characterization of Cobalt(II) Complexes Containing Expanded Porphyrins and Applications in Sensor Development, Sensors, 2010, 10(3), 2324-2344, ]

Cobalt tetramethoxyphenylporphyrin is an organometallic complex with the molecular formula C48H36CoN4O4 and a molecular weight of 791.77 g/mol. This compound features a cobalt(II) ion coordinated to a porphyrin ring, specifically 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin. The presence of four methoxy groups enhances its solubility and reactivity compared to other porphyrins. Cobalt tetramethoxyphenylporphyrin appears as a purple powder and has been utilized in various chemical and biological applications, particularly as an oxidation catalyst and in studies related to nitric oxide binding and activation .

The primary application of CoTMOPP lies in its role as a precursor for cobalt nitrosyl complexes. These complexes mimic biological NO carriers and help researchers understand how NO binds to proteins and mediates various physiological processes []. CoTMOPP itself might not have a well-defined mechanism of action in biological systems.

, primarily serving as a catalyst in oxidation processes. Notably, it can selectively oxidize amines to imines, which involves the transfer of oxygen atoms from oxidants to the substrate. The general reaction can be represented as follows:

text
R-NH2 + O → R=NH + H2O

In this reaction, R-NH2 represents an amine substrate, while O denotes an oxidizing agent. The detailed mechanism of these reactions is still under investigation but likely involves cobalt's active role in facilitating the transfer of oxygen .

Cobalt tetramethoxyphenylporphyrin exhibits significant biological activity due to its ability to bind and activate nitric oxide (NO), a crucial signaling molecule in various physiological processes. This property makes it valuable for research into NO's role in biological systems, including its involvement in vasodilation and neurotransmission. The compound serves as a model for studying how NO interacts with proteins and other biological molecules .

The synthesis of cobalt tetramethoxyphenylporphyrin typically involves the reaction of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin with cobalt acetate in glacial acetic acid under reflux conditions. The balanced equation for this reaction can be simplified as follows:

text
5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin + Co(OAc)2 → Cobalt tetramethoxyphenylporphyrin + Acetic acid

This method allows for the formation of the cobalt complex by facilitating ligand exchange between acetate groups on cobalt and nitrogen atoms in the porphyrin structure .

Cobalt tetramethoxyphenylporphyrin has diverse applications across various fields:

  • Catalysis: It is widely used as an oxidation catalyst in organic synthesis.
  • Biological Research: Its ability to bind nitric oxide makes it essential for studies related to NO's biochemical roles.
  • Material Science: The compound is investigated for potential applications in functionalized materials, such as graphene composites for catalysis .
  • Electrocatalysis: It is utilized in the development of non-noble catalysts for oxygen reduction reactions .

Interaction studies involving cobalt tetramethoxyphenylporphyrin focus on its binding properties with other molecules, particularly nitric oxide. These studies help elucidate the mechanisms by which this compound can influence biological processes and its potential therapeutic applications. Additionally, research into its interactions with various substrates during catalysis provides insights into optimizing its catalytic efficiency .

Cobalt tetramethoxyphenylporphyrin belongs to a broader class of metalloporphyrins that exhibit unique properties based on their metal centers and substituents. Here are some similar compounds:

Compound NameMetal IonKey Features
Cobalt(II) meso-tetraphenylporphyrinCobaltKnown for its catalytic properties in oxidation
Manganese tetraphenylporphyrinManganeseExhibits different reactivity profiles than cobalt
Iron(III) tetrakis(4-methoxyphenyl)porphyrinIronUsed in biological systems; different electronic properties
Nickel(II) meso-tetraphenylporphyrinNickelOften used in electrochemical applications

The uniqueness of cobalt tetramethoxyphenylporphyrin lies in its specific methoxy substituents that enhance solubility and reactivity compared to other metalloporphyrins. Its ability to effectively bind nitric oxide further distinguishes it from similar compounds .

The synthesis of cobalt tetramethoxyphenylporphyrin follows established methodologies for porphyrin preparation, involving both the formation of the tetramethoxyphenylporphyrin ligand and subsequent metallation with cobalt ions [2] [37]. The traditional approach employs a two-step process where the free-base porphyrin is first synthesized, followed by metal insertion under controlled conditions [7] [37].

Free-Base Porphyrin Synthesis

The preparation of the tetramethoxyphenylporphyrin precursor utilizes the well-established Adler-Longo methodology, which involves the condensation of 4-methoxybenzaldehyde with pyrrole under acidic conditions [48] [49]. This reaction typically proceeds in refluxing propionic acid or acetic acid, where equimolar amounts of the aldehyde and pyrrole undergo cyclization to form the porphyrin macrocycle [48] [54]. The reaction conditions involve heating the mixture at elevated temperatures ranging from 140 to 160 degrees Celsius for periods of 1 to 4 hours, with yields typically ranging from 10 to 30 percent [49] [54].

Alternative synthetic approaches include the Lindsey method, which provides improved yields through a two-step process involving initial porphyrinogen formation followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone [49] [54]. This method offers better control over reaction conditions and reduces the formation of undesired byproducts that commonly occur in the harsher Adler-Longo conditions [54].

Cobalt Insertion Methodology

The metallation step involves the reaction of the free-base tetramethoxyphenylporphyrin with cobalt salts under specific conditions [2] [37]. The most commonly employed procedure utilizes cobalt chloride hexahydrate in dimethylformamide solvent at elevated temperatures [37]. The reaction typically requires cobalt chloride hexahydrate (0.30 grams) with free-base porphyrin (0.10 grams) in dimethylformamide (30 milliliters) under reflux conditions for 4 hours [37].

The metallation process achieves yields exceeding 95 percent under optimized conditions [37]. The reaction mechanism involves the displacement of the two central hydrogen atoms from the porphyrin core by the cobalt ion, forming four coordinate bonds between the metal center and the nitrogen atoms of the pyrrole rings [2] [37]. The reaction conditions must be carefully controlled to prevent decomposition of the porphyrin macrocycle, typically maintaining temperatures below 150 degrees Celsius [37].

Modern Coordination-Driven Assembly Techniques

Contemporary synthetic approaches for cobalt tetramethoxyphenylporphyrin employ coordination-driven self-assembly methods that provide enhanced control over molecular architecture and improved yields [11] [12] [14]. These techniques leverage the inherent coordination properties of porphyrin systems to facilitate organized assembly processes [16].

Self-Assembly Methodologies

Modern self-assembly approaches utilize the coordination capabilities of cobalt porphyrins to form well-defined supramolecular structures [11] [12]. The process relies on non-covalent interactions including π-π stacking interactions between porphyrin rings and axial coordination between cobalt centers and nitrogen-containing ligands [11] [12]. These interactions enable the formation of discrete assemblies with controlled stoichiometry and geometry [12] [14].

Surfactant-assisted self-assembly represents a significant advancement in porphyrin synthesis, where amphiphilic surfactants guide the formation of organized nanostructures [11] [16]. This methodology involves the use of micelle confinement to control the assembly process, resulting in nanocrystals with well-defined morphologies ranging from one-dimensional nanowires to three-dimensional hexagonal prisms [11]. The reaction conditions include varying temperatures and solvent ratios, particularly dimethylformamide concentrations, to achieve desired morphologies [11].

Coordination-Driven Assembly Parameters

The successful implementation of coordination-driven assembly requires precise control of multiple parameters including temperature, concentration, and the nature of coordinating species [11] [12] [14]. Temperature variations between 150 and 450 Kelvin significantly influence the assembly process, with higher temperatures generally promoting more complete metallation and better-ordered structures [39].

Solvent selection plays a crucial role in assembly efficiency, with polar aprotic solvents such as dimethylformamide and dichloromethane providing optimal conditions for porphyrin organization [11] [14]. The concentration of reactants must be carefully balanced, with typical concentrations ranging from 10^-5 to 10^-3 molar for optimal assembly formation [12] [14].

X-ray Crystallographic Analysis of Cobalt Tetramethoxyphenylporphyrin Complexes

X-ray crystallographic studies of cobalt tetramethoxyphenylporphyrin complexes provide detailed structural information regarding molecular geometry, bond lengths, and intermolecular interactions [17] [19] [22]. These investigations reveal the precise three-dimensional arrangement of atoms within the crystal lattice and provide quantitative data on structural parameters [24].

Crystal Structure Parameters

Crystallographic analysis of cobalt porphyrin complexes demonstrates characteristic structural features including planar or near-planar porphyrin cores with specific deviations from planarity [19] [22] [24]. The cobalt center typically exhibits square-planar coordination geometry with the four nitrogen atoms of the porphyrin ring, with average cobalt-nitrogen bond distances ranging from 1.971 to 1.979 Angstroms [20] [21] [61].

The porphyrin macrocycle displays various conformational distortions including ruffling, doming, saddling, and waving deformations [19] [24]. These distortions are quantified through displacement measurements of core atoms from the mean plane of the 24-atom porphyrin core [24] [60]. Ruffling distortions are characterized by displacement of meso-carbon atoms above and below the porphyrin mean plane, with values ranging from -67 to +64 × 10^-2 Angstroms in severely distorted complexes [24].

Crystallographic Data

ParameterValueReference
Molecular FormulaC₄₈H₃₆CoN₄O₄ [23] [56]
Molecular Weight791.757 g/mol [23] [56]
Melting Point241-248°C [23]
Average Co-N Bond Length1.971-1.979 Å [20] [21]
Crystal SystemVaries (monoclinic/triclinic) [61] [62]
Unit Cell Volume1125-1530 ų [59] [61]

The crystallographic studies reveal that cobalt tetramethoxyphenylporphyrin complexes can adopt different crystal systems depending on the presence of solvent molecules and axial ligands [61] [62]. The intermolecular packing is dominated by π-π stacking interactions between porphyrin rings, with typical interplanar distances of 3.3 to 3.4 Angstroms [22] [61].

Spectroscopic Characterization (UV-Vis, NMR, EPR)

Comprehensive spectroscopic characterization of cobalt tetramethoxyphenylporphyrin employs multiple techniques including ultraviolet-visible absorption spectroscopy, nuclear magnetic resonance spectroscopy, and electron paramagnetic resonance spectroscopy [25] [27] [30]. These methods provide complementary information about electronic structure, molecular dynamics, and paramagnetic properties [28] [32].

UV-Vis Absorption Spectroscopy

The electronic absorption spectrum of cobalt tetramethoxyphenylporphyrin exhibits characteristic features common to metalloporphyrin systems, including the intense Soret band and weaker Q bands [6] [25] [44]. The Soret band typically appears around 414 nanometers for cobalt(II) porphyrins, representing the transition to the second excited state [24] [44]. This band undergoes bathochromic shifts upon oxidation to cobalt(III), moving to approximately 442-455 nanometers [24] [26].

The Q band region displays the characteristic pattern for divalent metalloporphyrins, with two main absorption features in the 500-700 nanometer range [6] [44] [46]. For cobalt tetramethoxyphenylporphyrin, these bands appear at approximately 512 and 546 nanometers [37]. The relative intensities and positions of these bands are sensitive to the coordination environment and oxidation state of the cobalt center [25] [28].

Spectroscopic Data Summary

Spectroscopic ParameterCobalt(II) ComplexCobalt(III) ComplexReference
Soret Band (nm)414442-455 [24] [26]
Q Band 1 (nm)512560 [24] [37]
Q Band 2 (nm)546696 [24] [37]
Fluorescence Quantum Yield0.035-0.0650.051-0.065 [24] [27]
Fluorescence Lifetime (ns)6.402.30-2.50 [24]

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of cobalt tetramethoxyphenylporphyrin complexes provides information about molecular structure and dynamics [29] [31]. The paramagnetic nature of cobalt(II) complexes leads to significant line broadening and chemical shift dispersion in proton nuclear magnetic resonance spectra [29] [32]. The methoxy protons typically appear as broad signals in the 3.5-4.5 parts per million region, while the aromatic protons of the phenyl rings exhibit characteristic multipicity patterns [27] [33].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the symmetrical nature of the tetramethoxyphenylporphyrin ligand, with distinct signals for the porphyrin core carbons, meso-carbons, and methoxy carbon atoms [27] [33]. The paramagnetic influence of the cobalt center affects the relaxation times and chemical shifts of nearby carbon atoms [29] [31].

Electron Paramagnetic Resonance Spectroscopy

Electron paramagnetic resonance spectroscopy provides detailed information about the electronic structure and coordination environment of the cobalt center [30] [32]. Cobalt(II) porphyrin complexes typically exhibit axially symmetric electron paramagnetic resonance spectra with g-values around 2.38 (perpendicular) and 2.03 (parallel) [32]. The hyperfine coupling to the cobalt nucleus provides additional structural information, with coupling constants typically ranging from 80 to 120 × 10^-4 inverse centimeters [30] [32].

Hydrogen Bond Acceptor Count

8

Exact Mass

791.206849 g/mol

Monoisotopic Mass

791.206849 g/mol

Heavy Atom Count

57

Dates

Modify: 2023-08-17

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